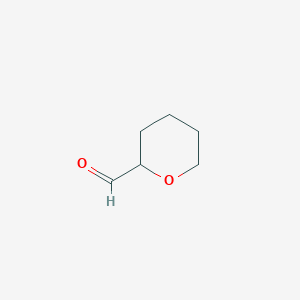

Tetrahydro-2H-pyran-2-carbaldehyde

Overview

Description

Isoxanthohumol is a prenylflavonoid, a type of flavonoid that contains a prenyl group. It is primarily found in hops (Humulus lupulus) and beer. Isoxanthohumol is known for its limited estrogenic activity and is considered a phytoestrogen. It can be converted into 8-prenylnaringenin, a potent phytoestrogen, by the flora in the human intestine and by fungi in cell cultures .

Mechanism of Action

Target of Action

Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) has been shown to have anti-cancer properties . The primary target of THPCA is the cell cycle . The cell cycle is a series of events that take place in a cell leading to its division and duplication. It plays a crucial role in the growth and development of organisms.

Mode of Action

The mechanism of THPCA’s anti-cancer effect involves ligand binding to the copper ion . This binding leads to the dissociation of the copper chloride molecule and subsequent activation of polyene antibiotics . Polyene antibiotics are a class of antimicrobial compounds that target the cell membrane of fungi, disrupting their function and leading to cell death.

Biochemical Pathways

The activation of polyene antibiotics suggests that it may interfere with the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . Disruption of this pathway can lead to cell membrane instability and cell death.

Result of Action

The result of THPCA’s action is the disruption of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth in cancerous cells, demonstrating its potential as an anti-cancer agent .

Biochemical Analysis

Cellular Effects

It has been suggested that it may have anti-cancer properties by targeting the cell cycle

Molecular Mechanism

It is suggested that its anti-cancer properties may involve ligand binding to the copper ion, leading to the dissociation of the copper chloride molecule and subsequent activation of polyene antibiotics .

Preparation Methods

Isoxanthohumol can be synthesized through various methods:

Chemical Cyclization: This method involves the cyclization of xanthohumol in an aqueous sodium hydroxide solution at 0°C.

Microbial Transformation: The fungus Rhizopus oryzae KCTC 6946 can be used to transform xanthohumol into isoxanthohumol.

Industrial Production: In the beer industry, isoxanthohumol is produced as a byproduct during the brewing process.

Chemical Reactions Analysis

Isoxanthohumol undergoes several types of chemical reactions:

Oxidation: Isoxanthohumol can be oxidized to form various oxygenated metabolites.

Reduction: Reduction reactions can convert isoxanthohumol into less oxidized forms, though specific reagents and conditions are less commonly reported.

Substitution: Isoxanthohumol can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.

Major Products: The major products formed from these reactions include 8-prenylnaringenin and various oxygenated derivatives.

Scientific Research Applications

Isoxanthohumol has a wide range of scientific research applications:

Comparison with Similar Compounds

Isoxanthohumol is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:

Xanthohumol: A precursor to isoxanthohumol, xanthohumol is also found in hops and has similar biological activities.

8-Prenylnaringenin: A potent phytoestrogen derived from isoxanthohumol, it has strong estrogenic activity and potential therapeutic applications.

Other Prenylflavonoids: Compounds such as 7,4’-di-O-methylisoxanthohumol and 7-O-methylisoxanthohumol are derivatives of isoxanthohumol with varying biological activities.

Isoxanthohumol’s unique combination of chemical properties and biological activities makes it a compound of significant interest in various fields of scientific research.

Biological Activity

Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) is a cyclic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic effects, including anti-cancer properties and interactions with biological molecules.

Chemical Structure and Properties

THPCA is characterized by its six-membered pyran ring and an aldehyde functional group. Its chemical formula is , and it is classified as a chiral compound, which influences its reactivity and biological interactions. The presence of the aldehyde group makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.

Anti-Cancer Properties

Research indicates that THPCA exhibits anti-cancer activity through several mechanisms:

- Ligand Binding : THPCA binds to copper ions, which may lead to the dissociation of copper chloride molecules, activating polyene antibiotics that interfere with fungal cell membranes.

- Cell Cycle Disruption : It has been suggested that THPCA affects the cell cycle, promoting apoptosis (programmed cell death) in cancer cells.

Interaction with Biological Molecules

The aldehyde functionality of THPCA allows it to react with amino acids and proteins, potentially leading to modifications that can alter biological activity. Understanding these interactions is essential for evaluating the compound's safety and efficacy in pharmaceutical contexts .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Anti-Cancer | Induces cell death and disrupts the cell cycle; targets copper ions. |

| Antimicrobial | Preliminary studies suggest potential antimicrobial properties. |

| Anti-inflammatory | Similar compounds exhibit anti-inflammatory effects; further studies needed. |

Case Studies and Research Findings

- Cellular Studies : In vitro studies have shown that THPCA can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways involved are still under investigation, but initial findings suggest significant promise in cancer therapeutics .

- Synthesis and Derivatives : Various derivatives of THPCA have been synthesized to enhance its biological activity. For instance, modifications to the pyran ring or the introduction of substituents have been explored to improve efficacy against specific targets in medicinal chemistry .

- Pharmacological Potential : The structural similarity of THPCA to known bioactive compounds suggests that it could be developed into a lead compound for new drugs targeting inflammation or microbial infections. Ongoing research aims to elucidate its full pharmacological profile .

Properties

IUPAC Name |

oxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZQLSOFXLPSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452873 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-45-1 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.